molecular formula C19H17FN4O4S2 B2782294 N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide CAS No. 868973-80-2

N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Cat. No. B2782294
M. Wt: 448.49
InChI Key: FRKHJCLSCYDWQP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, thiadiazol, and fluorobenzamide groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in condensation or hydrolysis reactions, while the thiadiazol group might undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Mechanism of Formation

The condensation reaction involving thiobenzamide, alongside dimethyl sulfoxide and an acid, leads to the formation of 1,2,4-thiadiazole derivatives, including those related to the compound . This process, characterized by spectroscopic properties and X-ray diffraction, offers insights into the mechanism of thiadiazoles formation from thiobenzamides, suggesting a potential pathway for synthesizing related compounds (Forlani et al., 2000).

Hypoxia-Selective Antitumor Agents

A study on the synthesis and hypoxic cell cytotoxicity of regioisomers related to hypoxia-selective cytotoxins, including those incorporating thiadiazole structures, reveals their potential as antitumor agents. This work highlights the importance of specific molecular arrangements for achieving selective toxicity under hypoxic conditions, which could be relevant for the design of new cancer therapies (Palmer et al., 1996).

Photosensitizers for Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with thiadiazole groups show promising properties for photodynamic therapy (PDT) applications. These compounds, exhibiting high singlet oxygen quantum yields and good fluorescence properties, suggest potential use in cancer treatment through PDT, leveraging the thiadiazole moiety for enhanced therapeutic effects (Pişkin et al., 2020).

Antimicrobial Analogues

The synthesis of fluorobenzamides containing thiazole and thiazolidine structures has led to the discovery of compounds with significant antimicrobial activity. These findings underscore the potential of incorporating thiadiazole derivatives into antimicrobial agents, offering new avenues for treating bacterial infections (Desai et al., 2013).

Compulsive Food Consumption in Binge Eating Model

Research on the role of Orexin-1 Receptor mechanisms in compulsive food consumption presents another application area. While not directly mentioning thiadiazoles, the study's focus on novel pharmaceutical treatments for eating disorders could inspire further research into compounds with thiadiazole structures for addressing such conditions (Piccoli et al., 2012).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Depending on its properties, it could pose hazards such as toxicity or reactivity .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4S2/c1-27-14-7-6-13(9-15(14)28-2)21-16(25)10-29-19-24-23-18(30-19)22-17(26)11-4-3-5-12(20)8-11/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKHJCLSCYDWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

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